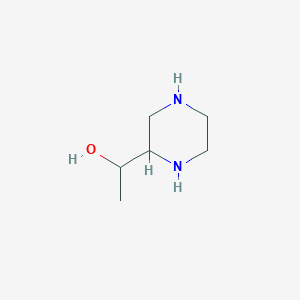![molecular formula C8H6Cl2N4 B15245596 (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is a heterocyclic compound with the molecular formula C8H6Cl2N4. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine typically involves the reaction of 2,4-dichloropyrimidine with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, making it a candidate for drug development .
Medicine
Medically, this compound is being investigated for its anticancer properties. It has demonstrated activity against various cancer cell lines, suggesting its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable in the synthesis of active ingredients for various applications .
Mechanism of Action
The mechanism of action of (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-D]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrido[3,4-D]pyrimidines: Another class of related compounds with variations in the ring structure and functional groups.
Uniqueness
(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases sets it apart from other pyridopyrimidine derivatives .
Properties
Molecular Formula |
C8H6Cl2N4 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
(2,4-dichloropyrido[3,2-d]pyrimidin-6-yl)methanamine |
InChI |
InChI=1S/C8H6Cl2N4/c9-7-6-5(13-8(10)14-7)2-1-4(3-11)12-6/h1-2H,3,11H2 |
InChI Key |
FDFXQAIUBIZBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)




![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)



![4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
